molecular formula C14H17N3OS B2810130 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide CAS No. 1021020-38-1

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide

Cat. No.: B2810130
CAS No.: 1021020-38-1
M. Wt: 275.37
InChI Key: RLKUUDNKIYTBDB-UHFFFAOYSA-N
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Description

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the thiazolo[4,5-b]pyridine scaffold . Subsequent steps involve functional group modifications to introduce the dimethyl groups and the cyclopentanecarboxamide moiety.

Industrial Production Methods

Industrial production of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of phosphoinositides and thereby disrupting downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine derivatives: These compounds share the core structure but may have different substituents, leading to variations in biological activity.

    Pyridine derivatives: Compounds with a pyridine ring but lacking the thiazole moiety.

    Thiazole derivatives: Compounds with a thiazole ring but lacking the pyridine moiety.

Uniqueness

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide is unique due to the presence of both the thiazole and pyridine rings, which contribute to its diverse biological activities. The specific substitution pattern, including the dimethyl groups and the cyclopentanecarboxamide moiety, further enhances its potential as a therapeutic agent.

Properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-8-7-9(2)15-12-11(8)19-14(16-12)17-13(18)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKUUDNKIYTBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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